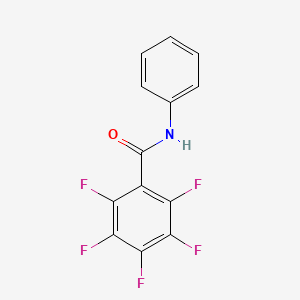
2,3,4,5,6-pentafluoro-N-phenylbenzamide
Overview
Description
2,3,4,5,6-Pentafluoro-N-phenylbenzamide is a fluorinated aromatic compound with the molecular formula C13H6F5NO. This compound is characterized by the presence of five fluorine atoms attached to a benzene ring and an amide group linked to a phenyl ring. The high degree of fluorination imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentafluoro-N-phenylbenzamide typically involves the reaction of pentafluorobenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of aniline attacks the carbonyl carbon of pentafluorobenzoyl chloride, leading to the formation of the amide bond.
Reaction Conditions:
Reagents: Pentafluorobenzoyl chloride, aniline, pyridine
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to slightly elevated temperatures (25-40°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography.
Chemical Reactions Analysis
2,3,4,5,6-Pentafluoro-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation
The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the amide group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction
Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reduction process converts the amide group to an amine.
Substitution
The fluorine atoms on the benzene ring can undergo nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, or alkoxides. The substitution typically occurs at the positions ortho or para to the amide group.
Major Products:
Oxidation: Carboxylic acids, oxidized amides
Reduction: Amines
Substitution: Substituted aromatic compounds with various functional groups
Scientific Research Applications
2,3,4,5,6-Pentafluoro-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry
Fluorinated Building Blocks: Used as a precursor in the synthesis of fluorinated organic compounds and polymers.
Catalysis: Employed in catalytic reactions due to its unique electronic properties imparted by the fluorine atoms.
Biology
Biochemical Probes: Utilized in the development of probes for studying enzyme activity and protein interactions.
Drug Development: Investigated for its potential as a pharmacophore in the design of new drugs.
Medicine
Diagnostic Agents: Explored for use in diagnostic imaging due to its fluorinated structure, which can enhance contrast in imaging techniques.
Therapeutics: Studied for its potential therapeutic effects in various diseases.
Industry
Material Science: Used in the development of advanced materials with unique properties such as high thermal stability and chemical resistance.
Electronics: Employed in the fabrication of electronic components due to its insulating properties.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentafluoro-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with proteins and enzymes, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,3,4,5,6-Pentafluoro-N-phenylbenzamide can be compared with other fluorinated aromatic compounds such as:
- 2,3,4,5,6-Pentafluorobenzonitrile
- Pentafluorobenzaldehyde
- 2,3,4,5,6-Pentafluorophenylacetonitrile
Uniqueness:
- High Degree of Fluorination: The presence of five fluorine atoms imparts unique electronic and steric properties.
- Amide Group: The amide functionality provides additional reactivity and potential for hydrogen bonding interactions.
These properties make this compound a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO/c14-8-7(9(15)11(17)12(18)10(8)16)13(20)19-6-4-2-1-3-5-6/h1-5H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYTWJSCSKBXDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334756 | |
| Record name | 2,3,4,5,6-Pentafluoro-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5212-66-8 | |
| Record name | 2,3,4,5,6-Pentafluoro-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-acetyl-2-[(4-chlorobenzyl)thio]-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B3828110.png)
![N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-2-(2-methylimidazol-1-yl)propanamide](/img/structure/B3828119.png)
![2-[(6-amino-3,5-dicyano-4-isobutyl-2-pyridinyl)thio]-2-phenylacetamide](/img/structure/B3828123.png)
![2-[(cyanomethyl)thio]-4-isopropyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3828128.png)
![7-amino-10-(prop-2-en-1-yl)-9-thioxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B3828141.png)
![1-(cyclopropylcarbonyl)-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B3828144.png)
![4-nitro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]naphthalen-1-amine](/img/structure/B3828167.png)
![[2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetic acid](/img/structure/B3828169.png)
![4-Methyl-10-(4-methylphenyl)sulfonyl-8-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1,3,5,7,9,11,13(21),15,17,19-decaen-14-one](/img/structure/B3828173.png)
![methyl 2-[2,6-dimethyl-N-(2-methylpropanoyl)anilino]propanoate](/img/structure/B3828180.png)
![1,3-bis(2-methoxyphenyl)-1,2-dihydrobenzo[f]quinazoline](/img/structure/B3828184.png)
![1-phenyl-1,4-dihydrobenzo[f]quinazolin-3(2H)-one](/img/structure/B3828192.png)
